Pleconaril is a natural product found in Isatis tinctoria with data available.
Pleconaril is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. Pleconaril binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.
Pleconaril
CAS No.: 153168-05-9
Cat. No.: VC0539865
Molecular Formula: C18H18F3N3O3
Molecular Weight: 381.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153168-05-9 |
|---|---|
| Molecular Formula | C18H18F3N3O3 |
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | KQOXLKOJHVFTRN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
| Canonical SMILES | CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F |
| Appearance | White to biege solid powder |
Introduction
Pleconaril, also known as Picovir, is an antiviral drug that belongs to the viral capsid inhibitor class. It was developed by Schering-Plough for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients exposed to picornaviruses . Despite its potential, pleconaril has not received approval from the U.S. Food and Drug Administration (FDA) due to its ability to induce CYP3A enzyme activity, which increases the risk of serious drug interactions .
Mechanism of Action
Pleconaril works by integrating into a hydrophobic pocket within the major coat protein (VP1) of human picornaviruses. This integration affects viral functions such as attachment to cellular receptors and the uncoating process, which involves the release of viral RNA into the host cell cytoplasm . Additionally, pleconaril associates with virus particles during assembly, thereby blocking the infectivity of progeny virions .
Key Mechanistic Features:
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Binding Site: Pleconaril binds to a hydrophobic pocket in the VP1 protein of picornaviruses .
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Amino Acid Involvement: Amino acids like Tyr152 and Val191 are crucial in the VP1 drug-binding pocket .
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Conformational Changes: Binding of pleconaril induces conformational changes that increase virion rigidity and reduce receptor interaction .
Chemical Details:
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Molecular Formula: C18H18F3N3O3
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Molecular Weight: Approximately 376 g/mol
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Chemical Class: Phenyloxadiazoles
Key Research Highlights:
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Viral Susceptibility: Pleconaril is effective against susceptible strains of picornaviruses but less effective against resistant variants .
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Drug Resistance: Resistant virus variants can emerge under drug selection pressure, often involving amino acid changes in the drug-binding pocket .
Potential Applications and Limitations
Despite its potential as an antiviral agent, pleconaril's development has faced significant challenges. Its ability to induce CYP3A enzyme activity poses a risk for drug interactions, limiting its clinical use .
Potential Applications:
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Picornavirus Infections: Pleconaril could potentially treat infections caused by picornaviruses, such as the common cold and asthma exacerbations in asthmatic patients .
Limitations:
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Lack of FDA Approval: Pleconaril has not been approved by the FDA due to safety concerns related to drug interactions .
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Drug Resistance: The emergence of resistant viral strains under drug pressure is a significant challenge .
Data Table: Key Features of Pleconaril
| Feature | Description |
|---|---|
| Chemical Formula | C18H18F3N3O3 |
| Molecular Weight | Approximately 376 g/mol |
| Chemical Class | Phenyloxadiazoles |
| Mechanism of Action | Viral capsid inhibitor, binds to VP1 protein of picornaviruses |
| Potential Use | Prevention of acute asthma exacerbations and common cold symptoms |
| Status | Not FDA-approved due to drug interaction risks |
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